molecular formula C9H13ClFNO B1500018 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride CAS No. 1000533-03-8

2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1500018
CAS RN: 1000533-03-8
M. Wt: 205.66 g/mol
InChI Key: NTKBSWOIJWNLLO-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1000533-03-8 . It has a molecular weight of 205.66 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 205.66 . The InChI code is 1S/C9H12FNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H , which provides information about its molecular structure.

Safety and Hazards

For safety information and potential hazards associated with 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations.

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBSWOIJWNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660906
Record name 2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000533-03-8
Record name 2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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